molecular formula C22H18F2N4O2 B3016747 N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1251629-33-0

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B3016747
CAS No.: 1251629-33-0
M. Wt: 408.409
InChI Key: GAQGCIVECSXHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the fluorophenyl and methyl groups via substitution reactions.
  • Coupling of the acetamide moiety to the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal catalysts and solvents.
  • Scale-up of reactions in batch or continuous flow reactors.
  • Purification techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidines with different substituents. Examples include:

  • N-(4-chlorophenyl)-2-[7-(4-chlorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide.
  • N-(4-bromophenyl)-2-[7-(4-bromophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide.

Uniqueness

The uniqueness of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2/c1-13-9-16(24)7-8-18(13)26-19(29)11-28-12-25-20-17(10-27(2)21(20)22(28)30)14-3-5-15(23)6-4-14/h3-10,12H,11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGCIVECSXHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.